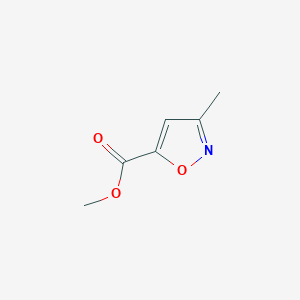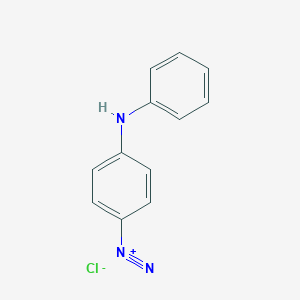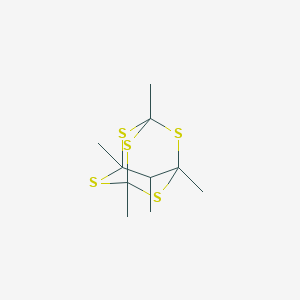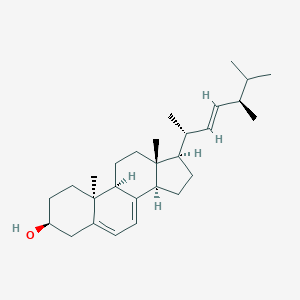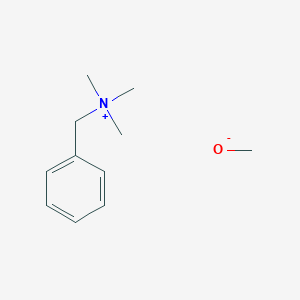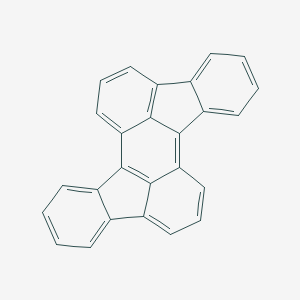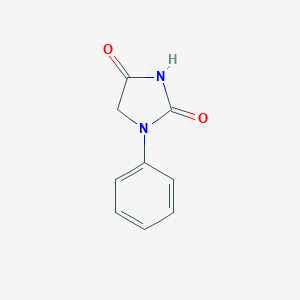
1-Phenylimidazolidin-2,4-dion
Übersicht
Beschreibung
1-Phenylimidazolidine-2,4-dione is an organic compound with the molecular formula C9H8N2O2. It is a derivative of imidazolidine-2,4-dione, where a phenyl group is attached to the nitrogen atom at the first position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1-Phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylimidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate in the presence of sodium hydroxide in refluxing chloroform. This reaction yields the hydantoin derivative after purification by column chromatography and crystallization .
Industrial Production Methods: Industrial production methods for 1-Phenylimidazolidine-2,4-dione typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: Substitution reactions, particularly at the phenyl group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.
Wirkmechanismus
The mechanism of action of 1-Phenylimidazolidine-2,4-dione derivatives varies depending on the specific compound and its target. For instance, certain derivatives act as DPP-4 inhibitors by binding to the enzyme’s active site, thereby preventing the degradation of incretin hormones and improving glycemic control in type 2 diabetes. Other derivatives may interact with different molecular targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
3-Phenylimidazolidine-2,4-dione: Known for its antimicrobial activity.
Thiazolidine-2,4-dione: Used in the synthesis of various biologically active molecules.
Oxazolidine-2,4-dione: Studied for its potential therapeutic applications.
The uniqueness of 1-Phenylimidazolidine-2,4-dione lies in its versatile chemical reactivity and wide range of applications in different scientific fields.
Eigenschaften
IUPAC Name |
1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAFAYXEPQCBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341137 | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15414-78-5 | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-phenylimidazolidine-2,4-dione derivatives interact with chymase and what are the downstream effects of this interaction?
A: 1-phenylimidazolidine-2,4-dione derivatives act as non-peptide inhibitors of human heart chymase [, ]. Molecular modeling studies suggest that the 1-phenyl moiety of these compounds interacts with the hydrophobic P1 pocket of the chymase enzyme []. The 3-phenylsulfonyl moiety, often substituted with hydrogen-bond acceptors like nitrile or methoxycarbonyl groups, interacts with the S1'-S2' subsites and the His-45 side chain of chymase []. The 4-carbonyl group of the imidazolidine ring interacts with the oxyanion hole of the enzyme []. This binding inhibits chymase's enzymatic activity, preventing the conversion of Angiotensin I to Angiotensin II, and potentially mitigating its effects on cardiovascular remodeling and inflammation [, ].
Q2: How does modifying the structure of 1-phenylimidazolidine-2,4-diones affect their potency and selectivity for chymase?
A: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the inhibitory activity of 1-phenylimidazolidine-2,4-diones []. For instance, the size of the 1-phenyl moiety is critical for hydrophobic interaction with the P1 pocket, with 3,4-dimethylphenyl demonstrating optimal size and selectivity for chymase over chymotrypsin and cathepsin G []. Furthermore, incorporating hydrogen-bond acceptors like nitrile or methoxycarbonyl groups on the 3-phenylsulfonyl moiety enhances the compound's inhibitory activity []. These findings highlight the importance of specific structural features for potent and selective chymase inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
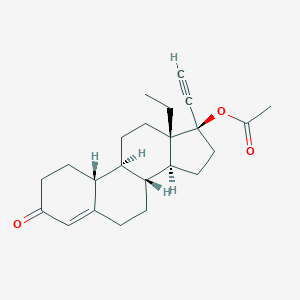
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
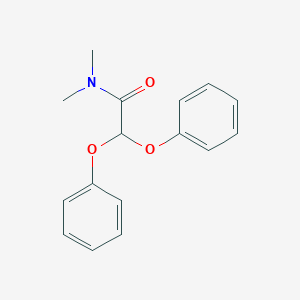
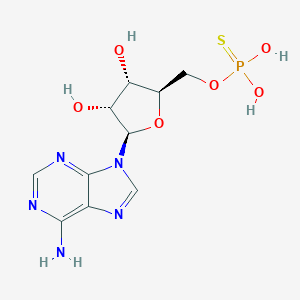
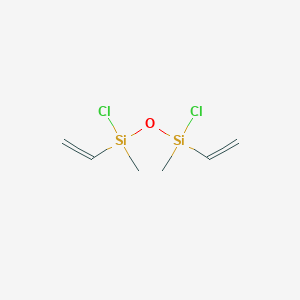
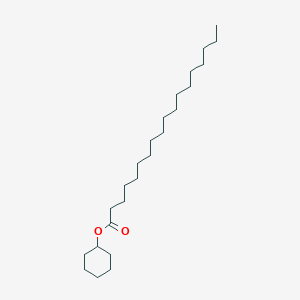
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
